molecular formula C9H19NO2 B12853214 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine

2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine

Cat. No.: B12853214
M. Wt: 173.25 g/mol
InChI Key: OKPRNPVYDMGEHN-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine is an organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions. This compound features an isopropoxy group attached to the oxetane ring and an N-methyl-ethanamine moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine typically involves the formation of the oxetane ring followed by the introduction of the isopropoxy and N-methyl-ethanamine groups. One possible synthetic route could involve:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides or other suitable precursors.

    Introduction of the Isopropoxy Group: This step may involve nucleophilic substitution reactions where an isopropoxy group is introduced to the oxetane ring.

    Attachment of the N-methyl-ethanamine Moiety: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice will vary depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.

Scientific Research Applications

2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may have several scientific research applications, including:

    Chemistry: As a reactive intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: Its unique structure may make it a candidate for studying biological interactions and pathways.

    Industry: Use in the production of specialty chemicals, polymers, or other materials.

Mechanism of Action

The mechanism of action for 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Isopropoxyoxetan-3-yl)-N-methyl-ethanamine may include other oxetane derivatives with different substituents. Examples include:

  • 2-(3-Methoxyoxetan-3-yl)-N-methyl-ethanamine
  • 2-(3-Ethoxyoxetan-3-yl)-N-methyl-ethanamine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may impart distinct chemical and biological properties compared to other oxetane derivatives. These properties could make it particularly useful in certain applications or reactions.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

N-methyl-2-(3-propan-2-yloxyoxetan-3-yl)ethanamine

InChI

InChI=1S/C9H19NO2/c1-8(2)12-9(4-5-10-3)6-11-7-9/h8,10H,4-7H2,1-3H3

InChI Key

OKPRNPVYDMGEHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(COC1)CCNC

Origin of Product

United States

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